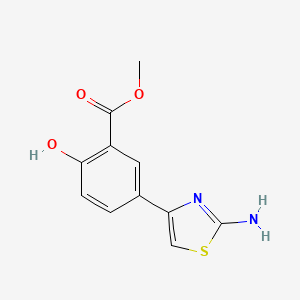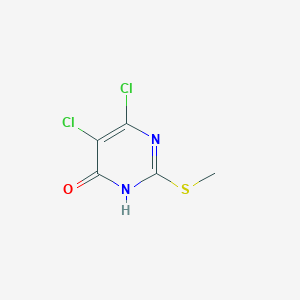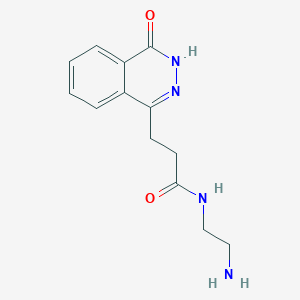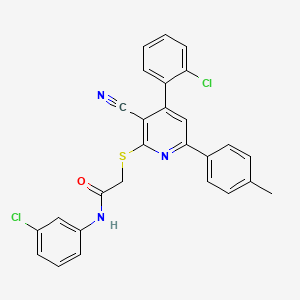
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 2-chlorobenzaldehyde, and p-tolylacetonitrile. The synthesis may proceed through the following steps:
Formation of the Pyridine Ring: The reaction between 2-chlorobenzaldehyde and p-tolylacetonitrile in the presence of a base such as potassium carbonate to form the pyridine ring.
Thioacetamide Formation:
Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Halogenated Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: shares structural similarities with other thioacetamides and pyridine derivatives.
N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: A similar compound with a different position of the chlorine atom.
Uniqueness
- The unique combination of chlorophenyl, cyano, and pyridinyl groups in this compound contributes to its distinct chemical properties and potential applications.
- Its specific molecular interactions and biological activities may differ from other similar compounds, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C27H19Cl2N3OS |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19Cl2N3OS/c1-17-9-11-18(12-10-17)25-14-22(21-7-2-3-8-24(21)29)23(15-30)27(32-25)34-16-26(33)31-20-6-4-5-19(28)13-20/h2-14H,16H2,1H3,(H,31,33) |
Clé InChI |
OSRJQSBFIVCULL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


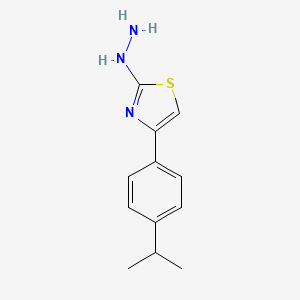
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
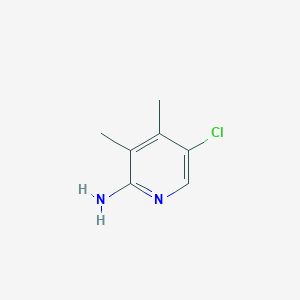
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
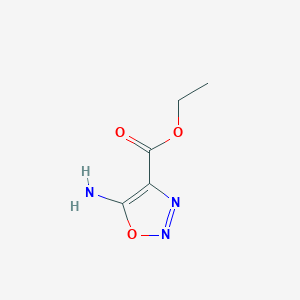
![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
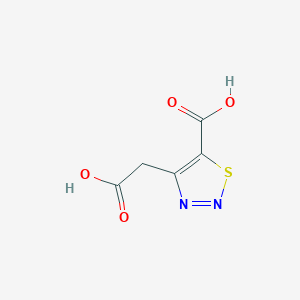
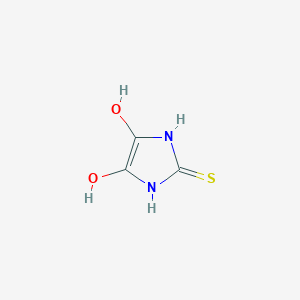
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
